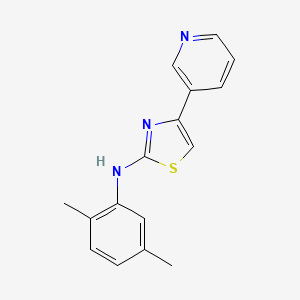![molecular formula C15H15N3O B5773635 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B5773635.png)
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol, also known as MBAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MBAP is a benzimidazole derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the activity of several kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded proteins. These findings suggest that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may have potential applications in the treatment of diseases characterized by abnormal cell proliferation and protein aggregation.
Biochemical and Physiological Effects
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress. These findings suggest that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
実験室実験の利点と制限
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several advantages for lab experiments, including its high solubility in water and its relatively low toxicity. However, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has several limitations, including its relatively low stability and its sensitivity to light and air. These limitations may affect the reproducibility of experimental results and may require special precautions to be taken during the handling and storage of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol.
将来の方向性
There are several future directions for research on 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models and clinical trials. In addition, the potential applications of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol in the treatment of other diseases, such as inflammatory diseases and infectious diseases, should be explored. Finally, the development of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol derivatives with improved pharmacological properties may lead to the development of novel drugs for the treatment of various diseases.
合成法
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been synthesized through various methods, including the reaction of 5-chloromethyl-1-methylbenzimidazole with 2-aminophenol in the presence of a base, and the reaction of 2-aminophenol with 5-chloromethyl-1-methylbenzimidazole in the presence of a palladium catalyst. The yield of 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol varies depending on the synthesis method used, but it typically ranges from 50% to 80%.
科学的研究の応用
2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol may be a promising candidate for the development of anticancer drugs. In addition, 2-{[(1-methyl-1H-benzimidazol-5-yl)amino]methyl}phenol has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, suggesting that it may have potential applications in the treatment of these diseases.
特性
IUPAC Name |
2-[[(1-methylbenzimidazol-5-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-18-10-17-13-8-12(6-7-14(13)18)16-9-11-4-2-3-5-15(11)19/h2-8,10,16,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNRFTCYJGXBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204760 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]acetamide](/img/structure/B5773561.png)

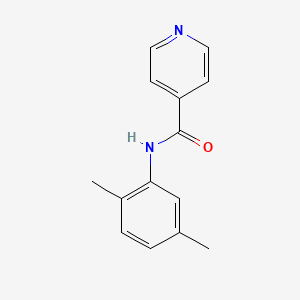
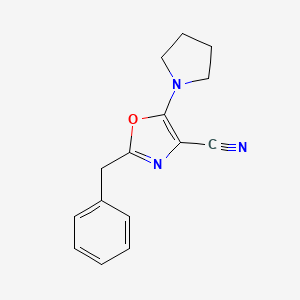
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)

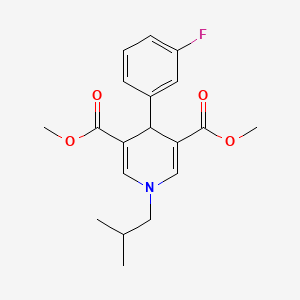
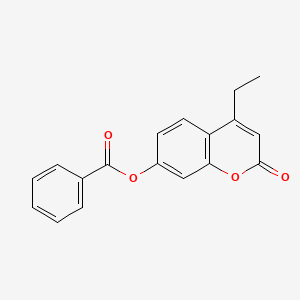
![4-[5-chloro-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5773613.png)
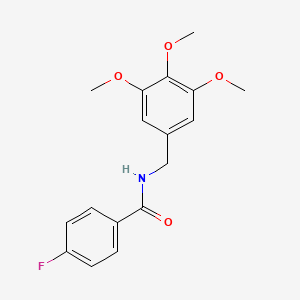
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5773641.png)
![N-benzyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5773645.png)
